1-[5-(1,3-Benzothiazol-2-YL)-2-chlorophenyl]-3-(furan-2-carbonyl)thiourea
Description
1-[5-(1,3-Benzothiazol-2-YL)-2-chlorophenyl]-3-(furan-2-carbonyl)thiourea is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a furan-2-carbonyl moiety
Properties
IUPAC Name |
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2S2/c20-12-8-7-11(18-21-13-4-1-2-6-16(13)27-18)10-14(12)22-19(26)23-17(24)15-5-3-9-25-15/h1-10H,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNQXIYWCRABPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1,3-Benzothiazol-2-YL)-2-chlorophenyl]-3-(furan-2-carbonyl)thiourea typically involves the following steps:
Formation of Benzothiazole Derivative: The benzothiazole ring is synthesized by treating 2-mercaptoaniline with acid chlorides.
Chlorination: The benzothiazole derivative is then chlorinated to introduce the chlorophenyl group.
Furan-2-Carbonyl Introduction: The furan-2-carbonyl group is introduced through a reaction with furan-2-carboxylic acid.
Thiourea Formation: Finally, the thiourea moiety is formed by reacting the intermediate with thiourea under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[5-(1,3-Benzothiazol-2-YL)-2-chlorophenyl]-3-(furan-2-carbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(1,3-Benzothiazol-2-YL)-2-chlorophenyl]-3-(furan-2-carbonyl)thiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Materials Science: The compound is studied for its potential use in organic electronics and as a component in nonlinear optical materials.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[5-(1,3-Benzothiazol-2-YL)-2-chlorophenyl]-3-(furan-2-carbonyl)thiourea involves:
Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity.
Molecular Targets: It targets specific enzymes involved in cancer cell proliferation and survival.
Pathways Involved: The inhibition of these enzymes disrupts key signaling pathways, leading to reduced cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound with a benzothiazole ring.
2-Arylbenzothiazoles: Compounds with an aryl group at the 2-position of the benzothiazole ring.
Thiourea Derivatives: Compounds containing the thiourea moiety.
Uniqueness
1-[5-(1,3-Benzothiazol-2-YL)-2-chlorophenyl]-3-(furan-2-carbonyl)thiourea is unique due to its combination of a benzothiazole ring, chlorophenyl group, and furan-2-carbonyl moiety. This unique structure contributes to its diverse range of applications and potential as a multi-functional compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
